molecular formula C19H22O3 B095281 8alpha,14beta-Estra-1,3,5(10),9(11)-tetraen-17-one, 14-hydroxy-3-methoxy- CAS No. 17908-45-1

8alpha,14beta-Estra-1,3,5(10),9(11)-tetraen-17-one, 14-hydroxy-3-methoxy-

Cat. No. B095281
CAS RN: 17908-45-1
M. Wt: 298.4 g/mol
InChI Key: SKELZQLNWFNBFC-UHOSZYNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8alpha,14beta-Estra-1,3,5(10),9(11)-tetraen-17-one, 14-hydroxy-3-methoxy-, also known as 17beta-Estradiol-14-hemisuccinate, is a synthetic estrogen compound that has been widely used in scientific research. This compound is of great interest due to its diverse biological activities and potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 8alpha,14beta-Estra-1,3,5(10),9(11)-tetraen-17-one, 14-hydroxy-3-methoxy- is not fully understood. However, it is known to bind to estrogen receptors and modulate their activity. It has also been reported to inhibit the activity of aromatase, an enzyme that converts androgens to estrogens.

Biochemical And Physiological Effects

The biochemical and physiological effects of 8alpha,14beta-Estra-1,3,5(10),9(11)-tetraen-17-one, 14-hydroxy-3-methoxy- vary depending on the target tissue. In breast cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In neuronal cells, it has been reported to protect against oxidative stress and improve cognitive function. In cardiovascular cells, it has been shown to improve endothelial function and reduce inflammation.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 8alpha,14beta-Estra-1,3,5(10),9(11)-tetraen-17-one, 14-hydroxy-3-methoxy- in lab experiments is its high potency and selectivity. This compound has been shown to be more potent than natural estrogens and has a higher binding affinity for estrogen receptors. However, one of the limitations of using this compound is its high cost and limited availability.

Future Directions

There are several future directions for research on 8alpha,14beta-Estra-1,3,5(10),9(11)-tetraen-17-one, 14-hydroxy-3-methoxy-. One area of interest is its potential therapeutic applications in various diseases, including breast cancer, Alzheimer's disease, and cardiovascular disease. Another area of interest is the development of more potent and selective analogs of this compound. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on different tissues and organs.

Synthesis Methods

The synthesis of 8alpha,14beta-Estra-1,3,5(10),9(11)-tetraen-17-one, 14-hydroxy-3-methoxy- involves several steps. One of the most commonly used methods is the reaction of 8alpha,14beta-Estra-1,3,5(10),9(11)-tetraen-17-one, 14-hydroxy-3-methoxy-diol with succinic anhydride in the presence of pyridine to form 8alpha,14beta-Estra-1,3,5(10),9(11)-tetraen-17-one, 14-hydroxy-3-methoxy-diol-14-hemisuccinate. The hemisuccinate ester is then reacted with methoxyamine hydrochloride to form the corresponding oxime. Finally, the oxime is reduced with sodium borohydride to yield the desired compound.

Scientific Research Applications

8alpha,14beta-Estra-1,3,5(10),9(11)-tetraen-17-one, 14-hydroxy-3-methoxy- has been extensively used in scientific research for its diverse biological activities. This compound has been shown to have estrogenic, anti-estrogenic, and anti-inflammatory activities. It has also been reported to exhibit neuroprotective, cardioprotective, and anti-cancer properties.

properties

CAS RN

17908-45-1

Product Name

8alpha,14beta-Estra-1,3,5(10),9(11)-tetraen-17-one, 14-hydroxy-3-methoxy-

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

(8S,13S,14S)-14-hydroxy-3-methoxy-13-methyl-6,7,8,12,15,16-hexahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H22O3/c1-18-9-7-15-14-5-4-13(22-2)11-12(14)3-6-16(15)19(18,21)10-8-17(18)20/h4-5,7,11,16,21H,3,6,8-10H2,1-2H3/t16-,18+,19-/m0/s1

InChI Key

SKELZQLNWFNBFC-UHOSZYNNSA-N

Isomeric SMILES

C[C@]12CC=C3[C@@H]([C@]1(CCC2=O)O)CCC4=C3C=CC(=C4)OC

SMILES

CC12CC=C3C(C1(CCC2=O)O)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC12CC=C3C(C1(CCC2=O)O)CCC4=C3C=CC(=C4)OC

Origin of Product

United States

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